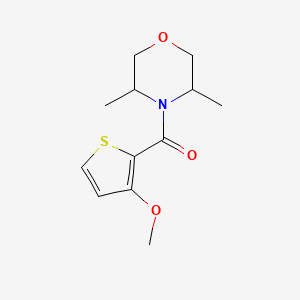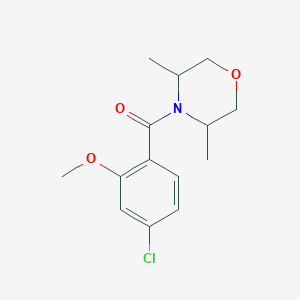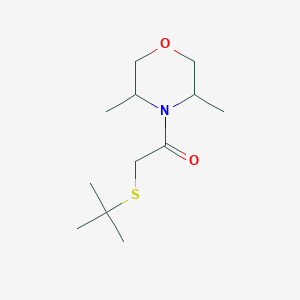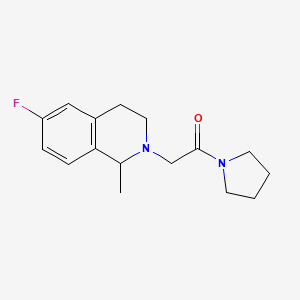
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide, also known as OXP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used as a research tool to investigate various biochemical and physiological processes. OXP is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Mecanismo De Acción
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide is a potent and selective inhibitor of the enzyme PARP. PARP is an enzyme that plays a crucial role in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage, which in turn leads to cell death. This compound binds to the catalytic domain of PARP and prevents its activity, thereby inhibiting DNA repair mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting DNA repair mechanisms. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. This compound has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in animal models of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PARP, which makes it a valuable tool for investigating the role of PARP in various biochemical and physiological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has some limitations as a research tool. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, this compound can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide. One direction is to investigate the potential therapeutic applications of this compound in cancer treatment. This compound has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment, and further research is needed to determine its potential as a standalone therapy. Another direction is to investigate the potential neuroprotective and cardioprotective effects of this compound in clinical trials. Finally, further research is needed to investigate the off-target effects of this compound on other enzymes and to develop more potent and selective PARP inhibitors.
Métodos De Síntesis
The synthesis of N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide involves the reaction of 2-bromo-4-nitropyridine with oxan-4-amine in the presence of propan-2-ylamine. The reaction is carried out in a solvent mixture of acetonitrile and water at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has been extensively used as a research tool to investigate various biochemical and physiological processes. It has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and cardiovascular diseases. This compound is primarily used as a PARP inhibitor, which plays a crucial role in DNA repair mechanisms. PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have cardioprotective effects in animal models of cardiovascular diseases.
Propiedades
IUPAC Name |
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)16(12-6-9-18-10-7-12)14(17)13-5-3-4-8-15-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNQAXQYMYPDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)


![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)







![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)